8-(4-Cyanophenyl)-8-oxooctanenitrile

Description

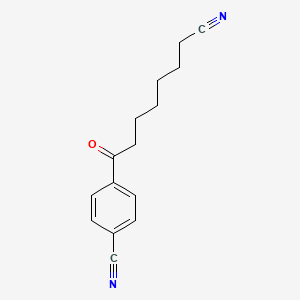

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(7-cyanoheptanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-11-5-3-1-2-4-6-15(18)14-9-7-13(12-17)8-10-14/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTGAIBPXWVTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642229 | |

| Record name | 4-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-56-1 | |

| Record name | 4-Cyano-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 8 4 Cyanophenyl 8 Oxooctanenitrile

Precursor Design and Selection for the Synthesis of 8-(4-Cyanophenyl)-8-oxooctanenitrile

The successful synthesis of this compound hinges on the logical selection of starting materials and a well-defined synthetic plan. This is achieved through a careful retrosynthetic analysis, which allows for the identification of viable precursors and reagents.

Retrosynthetic Analysis of the Target Compound

A plausible retrosynthetic analysis of this compound suggests two primary disconnection points. The first key disconnection is at the carbon-carbon bond between the carbonyl group and the cyanophenyl ring. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation reaction. This disconnection leads to two precursor molecules: a benzonitrile derivative and a C8 aliphatic chain with a reactive acyl group at one end.

A second key disconnection involves the terminal nitrile group. This functionality can be introduced late in the synthesis from a corresponding precursor such as a primary amide or an alkyl halide. This leads to two potential synthetic intermediates: 8-(4-cyanophenyl)-8-oxooctanamide or an 8-halo-1-(4-cyanophenyl)octan-1-one.

This analysis reveals two main strategic pathways for the synthesis of the target compound, which will be explored in the subsequent sections.

Evaluation of Starting Materials and Reagents

Based on the retrosynthetic analysis, several starting materials and reagents can be considered.

For the Friedel-Crafts Acylation:

Aromatic Component: Benzonitrile is a suitable starting material for the cyanophenyl moiety. The cyano group is a deactivating group, which can present challenges in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Therefore, careful selection of the acylating agent and reaction conditions is crucial.

Aliphatic Component: Suberic acid (octanedioic acid) or its derivatives, such as suberoyl chloride or suberic anhydride, can serve as the eight-carbon chain precursor. The use of a diacid derivative requires a strategy to achieve mono-acylation and to subsequently convert the remaining carboxylic acid group into a nitrile.

For Nitrile Group Formation:

From a Halide: If the synthesis involves a halide precursor, nucleophilic substitution with a cyanide salt is a standard method for introducing the nitrile group. Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used for this purpose. The reactivity of the halide (I > Br > Cl) will influence the reaction conditions.

Classical Synthetic Routes to this compound

The formation of the nitrile group is a critical step in the synthesis of this compound. Two classical and reliable methods for this transformation are the dehydration of amides and the nucleophilic substitution of halides.

Approaches Involving Nitrile Group Formation

The dehydration of a primary amide is a direct and efficient method for the synthesis of nitriles. researchgate.net This transformation involves the elimination of a molecule of water from the amide group. A variety of dehydrating agents can facilitate this reaction, ranging from harsh, classical reagents to milder, more modern systems. researchgate.net

The precursor for this route would be 8-(4-cyanophenyl)-8-oxooctanamide. This intermediate could be synthesized by first performing a Friedel-Crafts acylation of benzonitrile with a protected suberic acid derivative, followed by amidation of the free carboxylic acid. The final step would be the dehydration of the primary amide to yield the target nitrile.

The choice of dehydrating agent is critical to avoid side reactions, especially considering the presence of the keto and the aromatic nitrile functionalities.

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentoxide (P₂O₅) | High temperature | Strong dehydrating power | Harsh conditions, potential for charring |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Readily available, effective | Generates HCl and SO₂, acid-sensitive groups may react |

| Trifluoroacetic Anhydride (TFAA) | Mild conditions, often with a base | Milder than P₂O₅ or SOCl₂, good for sensitive substrates | Can lead to trifluoroacetylation of other functional groups |

| Phosphorus Oxychloride (POCl₃) | Heating | Effective for many amides | Generates HCl, can be harsh |

This table presents illustrative data based on general chemical knowledge and is not specific to the synthesis of this compound.

An alternative and widely used method for nitrile synthesis is the nucleophilic substitution of an alkyl halide with a cyanide salt. chemguide.co.uk This is a classic Sₙ2 reaction where the cyanide ion acts as the nucleophile. youtube.com

For the synthesis of this compound, this would involve the preparation of an 8-halo-1-(4-cyanophenyl)octan-1-one intermediate. This precursor could potentially be synthesized via a Friedel-Crafts acylation of benzonitrile with an 8-halooctanoyl chloride. The subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF, would yield the final product.

The success of this reaction depends on the nature of the leaving group (the halide) and the reaction conditions. The use of ethanolic potassium cyanide is a common practice for this type of transformation. chemguide.co.uk

Table 2: Nucleophilic Cyanation of Alkyl Halides

| Alkyl Halide (R-X) | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) |

| R-I | KCN | Ethanol | Reflux | > 90 |

| R-Br | NaCN | DMSO | 80-100 | 80-90 |

| R-Cl | KCN | DMF with catalyst | 100-150 | 60-80 |

This table presents illustrative data for general nucleophilic cyanation reactions and is not specific to the synthesis of this compound.

Oxidative Decarboxylation Methods

Oxidative decarboxylation presents a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones from carboxylic acids. This transformation typically involves the conversion of a carboxylic acid to a reactive intermediate that can then be oxidized and decarboxylated to yield a carbonyl compound. Recent advancements have focused on photocatalytic methods, which offer milder reaction conditions. nih.gov

For the synthesis of this compound, a plausible precursor for an oxidative decarboxylation approach would be a β-keto acid or a related derivative. For instance, a suitable α-substituted phenylacetic acid derivative could undergo copper-catalyzed aerobic oxidative decarboxylation to yield the target ketone. acs.org This process combines decarboxylation, dioxygen activation, and C-H bond oxidation in a one-pot protocol, using molecular oxygen as the terminal oxidant. acs.org Another strategy involves the photocatalytic oxidative decarboxylation of carboxylic acids using cerium halide catalysts, where the reaction selectivity can be tuned by the choice of base. nih.gov While this method has been demonstrated for a range of aldehydes and ketones, its direct application to a bifunctional substrate like a precursor to this compound would need to account for the stability of the nitrile group under the reaction conditions.

| Catalyst System | Oxidant | Substrate Type | Product | Typical Yield | Reference |

| Copper Catalyst | O₂ (aerobic) | Phenylacetic acids | Aromatic ketones | Good | acs.org |

| CeBr₃ | O₂ (aerobic) | Carboxylic acids | Ketones/Aldehydes | Good | nih.gov |

| Photoredox/Nickel Dual Catalysis | - | Carboxylic acids & Alcohols | Dialkyl ketones | Good | researchgate.net |

Sequential and Convergent Synthesis Strategies Integrating Nitrile and Ketone Formation

Given the bifunctional nature of this compound, synthetic strategies can be designed to be either sequential (linear) or convergent. A sequential synthesis would involve building the carbon skeleton and then introducing the functional groups one by one. A convergent approach would involve preparing key fragments of the molecule separately and then joining them in a later step.

A potential convergent strategy could involve the preparation of two key intermediates: a 4-cyanophenyl organometallic reagent and an 8-oxooctanenitrile derivative. For example, 4-bromobenzonitrile could be converted into an organolithium or Grignard reagent. This nucleophilic fragment could then be reacted with a suitable electrophile, such as an aldehyde or an acid chloride derived from a protected form of octanedinitrile, to form the carbon-carbon bond and establish the ketone functionality.

Another convergent approach could utilize a coupling reaction. For instance, a Sonogashira or Suzuki coupling could be used to connect an aromatic piece with the aliphatic chain, followed by functional group manipulations to install the ketone and nitrile.

A sequential strategy might start from a simpler, commercially available long-chain compound. For example, one could start with 8-bromooctanenitrile. This could undergo a reaction to form a Grignard reagent, which is then reacted with 4-cyanobenzaldehyde to form the secondary alcohol precursor, as discussed in section 2.2.2.2. Alternatively, one could start with a phenyl-substituted octane derivative and introduce the cyano groups at both ends through appropriate substitution and oxidation reactions. The synthesis of nitriles can be achieved through various methods, including the dehydration of amides or the reaction of alkyl halides with cyanide salts. organic-chemistry.org

Electrochemical Synthetic Pathways to this compound and Related Analogs

Electrochemical synthesis offers an alternative, often greener, approach to traditional chemical methods by using electrical current to drive reactions. While specific electrochemical routes to this compound are not prominently documented, general electrochemical methods for the formation of ketones and nitriles can be adapted.

For instance, the electrochemical oxidation of secondary alcohols to ketones can be achieved under mild conditions, avoiding the need for stoichiometric chemical oxidants. Similarly, electrochemical methods for the formation of C-C bonds, such as the Kolbe electrolysis or related radical coupling reactions, could potentially be employed to construct the carbon skeleton of the target molecule from simpler carboxylic acid precursors.

The synthesis of the nitrile group can also be approached electrochemically. For example, the electrocatalytic cyanation of aromatic compounds has been explored. A hypothetical route could involve the electrochemical acylation of benzonitrile or the electrochemical coupling of a cyanophenyl-containing species with an aliphatic chain precursor. The development of a specific electrochemical synthesis for this compound would require dedicated research to optimize electrode materials, supporting electrolytes, and reaction conditions to achieve high selectivity and yield for this bifunctional target.

Anodic and Cathodic Reaction Designs

Electrochemical synthesis hinges on the controlled oxidation (at the anode) and reduction (at the cathode) of organic molecules. For a molecule like this compound, these reactions can be designed to construct the nitrile and ketone functionalities selectively.

Anodic Reactions (Oxidation): Anodic oxidation is a powerful tool for creating nitrile groups. A common strategy involves the oxidation of primary amines or alcohols. For instance, a primary alcohol can be electrochemically oxidized to an aldehyde, which then reacts with an ammonia source to form an imine intermediate. Subsequent oxidation of the imine yields the nitrile researchgate.netrsc.org. This dehydrogenation-imination-dehydrogenation sequence could be envisioned for converting a precursor like 8-(4-cyanophenyl)-8-hydroxyoctanenitrile to the final product. Another approach is the direct electro-oxidation of aldoximes, which can be prepared from aldehydes, to nitriles nih.gov. Researchers have also developed methods for the paired electrochemical transformation of aldehydes into nitriles using a redox mediator like Cl⁻/ClO⁻ in a semi-aqueous solvent, where the reactive species is generated in situ researchgate.net.

Cathodic Reactions (Reduction): Cathodic reactions can be employed for reductive coupling or the formation of ketone groups. While less common for direct nitrile synthesis from simple precursors, cathodic processes are crucial for generating reagents or intermediates. For example, the electrocatalytic reduction of nitrate ions (NO₃⁻) in the presence of aldehydes has been shown to produce nitriles, offering a novel route from nitrogen waste to valuable chemicals nih.gov. This C-N coupling strategy could theoretically be applied to a precursor aldehyde to form one of the nitrile groups in the target molecule nih.gov.

Electrode Material Innovations in Nitrile and Ketone Electrosynthesis

Commonly used anode materials include graphite and glassy carbon, while cathodes can be made from materials like lead, stainless steel, nickel, and platinum nih.gov. However, recent research has focused on modified and nanostructured electrodes to enhance performance.

Nickel-Based Catalysts: Nickel foam (NF) and other nickel-based materials have emerged as effective and inexpensive electrocatalysts for nitrile synthesis from primary alcohols and ammonia in aqueous solutions nih.govresearchgate.netrsc.org. The in situ formation of Ni²⁺/Ni³⁺ redox species on the electrode surface is believed to be the active site for the conversion rsc.org. Intermetallic nanoparticles, such as Ni₂Si, have also shown superior performance compared to standard Ni nanoparticles nih.gov.

Metal-Organic Frameworks (MOFs): MOFs and their derivatives, like vacancy-rich Ni(OH)₂ nanosheets derived from Ni-MOFs, have been used to improve the efficiency and selectivity of nitrile electrosynthesis acs.org. These materials offer high surface area and tunable active sites. For example, a dual-electrode system using a t-Ni/Co MOF anode can convert primary amines to nitriles with high yields at very low potentials acs.org.

Composite Materials: Electrodes can be modified with composite materials, such as metal nanoparticles on a support, to enhance durability, conductivity, and catalytic activity acs.org. For instance, silver nanoparticles are known to be effective for the reductive cleavage of carbon-halogen bonds, a reaction often used in synthetic sequences acs.org.

| Electrode Material | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Lead (Pb) / Graphite (C) | Oximes | Inexpensive and readily available materials. | nih.gov |

| Nickel Foam (Ni) | Primary Alcohols | Cost-effective catalyst enabling synthesis in benign aqueous electrolytes. | researchgate.netrsc.org |

| Ni-Co LDH (derived from ZIF) | Primary Amines | Provides high-density trivalent metal active sites and low charge transfer resistance. | acs.org |

| ZnO/Sn/SnO₂ | Aldehydes + Nitrate | Enables nitrile synthesis from nitrogen waste under ambient conditions. | nih.gov |

Optimization of Electrochemical Reaction Conditions

To maximize the yield and selectivity of the desired product, several reaction parameters must be carefully optimized. These include the choice of solvent and electrolyte, substrate concentration, pH, and the applied voltage or current.

Solvent and Electrolyte: The solvent must dissolve the substrate and the electrolyte, which is necessary to conduct the current. For green chemistry applications, water is an ideal solvent sciencelink.net. Researchers have successfully performed electrosynthesis of aromatic nitriles in aqueous systems sciencelink.net. The electrolyte, such as methyltriethylammonium methylsulfate (MTES), is chosen to be electrochemically stable within the required potential window nih.gov.

pH of Electrolyte: The pH of the solution can significantly influence the reaction pathway and rate. For example, in the electrosynthesis of nitriles from amines, the pH is a critical parameter that needs to be evaluated and optimized nih.gov.

Substrate Concentration: The concentration of the starting material can affect the reaction kinetics. An optimal concentration exists where the reaction proceeds fastest; concentrations that are too high or too low can hinder the reaction rate nih.gov.

Applied Potential/Current: The electrical potential or current applied to the cell is a key driver of the reaction. It must be sufficient to overcome the activation energy of the desired transformation without causing unwanted side reactions or degradation of the product. Constant current (galvanostatic) or constant potential (potentiostatic) conditions can be employed. For example, a one-pot reaction to form an aromatic nitrile from xylene was performed at a constant current of 20 mA sciencelink.net.

Mechanistic Insights into Electro-oxidative and Electro-reductive Routes

Understanding the reaction mechanism is crucial for optimizing and controlling the synthesis.

Electro-oxidative Routes: The electrosynthesis of nitriles from primary alcohols on nickel catalysts is proposed to follow a dehydrogenation-imination-dehydrogenation sequence rsc.org. The process begins with the oxidation of the alcohol to an aldehyde. This aldehyde then condenses with ammonia to form an imine intermediate. Finally, the imine is further oxidized to the nitrile. In situ spectroscopic analysis suggests that the rate-determining step is likely the cleavage of the α-carbon C-H bond of the alcohol rsc.org. The active catalytic sites are believed to be Ni²⁺/Ni³⁺ species formed on the electrode surface during the reaction rsc.org.

Electro-reductive Routes: The conversion of nitriles to other functional groups, such as primary amines, involves electro-reduction. The mechanism involves two successive nucleophilic additions of a hydride (or its electrochemical equivalent) to the electrophilic carbon of the nitrile group libretexts.org. This forms an imine anion intermediate, which is further reduced to a dianion and then protonated during work-up to yield the primary amine libretexts.org. While this is a reaction of nitriles, understanding the reverse (oxidation) provides insight into the stability and reactivity of the nitrile group under electrochemical conditions.

Catalytic Systems and Green Chemistry Approaches in the Synthesis of this compound

In addition to electrosynthesis, various catalytic systems that align with the principles of green chemistry offer promising routes for synthesizing complex molecules like this compound. These methods focus on minimizing waste, avoiding hazardous reagents, and using renewable resources.

Homogeneous and Heterogeneous Catalysis

Catalysis is divided into two main types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase researchgate.netmpg.de. Both have been applied to the synthesis of nitriles and ketones.

Homogeneous Catalysis: Homogeneous catalysts, often metal complexes, are known for their high activity and selectivity under mild conditions researchgate.net. For example, ruthenium metal complexes are highly efficient for the hydration of nitriles to amides, a key transformation in nitrile chemistry researchgate.net. While this is a conversion of a nitrile, the principles of using soluble metal catalysts can be applied to other transformations, such as C-C bond formation or oxidation/reduction steps in the synthesis of the target molecule.

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling, which are key tenets of green chemistry mpg.de. A magnetic Pd/C-Fe₃O₄ catalyst has been developed for the effective hydration of various nitrile derivatives in water, demonstrating high yields without the need for acid or base additives researchgate.net. For the synthesis of secondary amines, a nanostructured cobalt catalyst on an N-doped SiC support has been shown to facilitate the reductive alkylation of nitriles with ketones, using hydrogen gas as the reducing agent nih.gov. Such a catalyst could potentially be used to couple molecular fragments to build the backbone of this compound.

| Catalysis Type | Advantages | Disadvantages | Example Application |

|---|---|---|---|

| Homogeneous | High activity and selectivity, mild reaction conditions, good mechanistic understanding. | Difficult to separate catalyst from product, potential for metal leaching. | Ruthenium complexes for nitrile hydration. researchgate.net |

| Heterogeneous | Easy separation and recyclability, high thermal stability. | Lower activity compared to homogeneous counterparts, potential for mass transfer limitations. | Pd/C-Fe₃O₄ for nitrile hydration in water. researchgate.net |

Solvent-Free and Aqueous Medium Reactions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and environmentally harmful.

Aqueous Medium Reactions: Performing reactions in water is an ideal green alternative. Biocatalysis, for example, often uses aqueous solutions at ambient temperatures and moderate pH journals.co.za. Enzymes like nitrilases or nitrile hydratases can selectively hydrolyze nitriles to carboxylic acids or amides, respectively journals.co.za. Aldoxime dehydratase enzymes can catalyze the dehydration of aldoximes to nitriles in water, providing a cyanide-free synthetic route nih.govresearchgate.net. Chemical methods have also been adapted for aqueous media; for instance, various aldehydes can be converted to nitriles in buffered aqueous solutions using O-phenylhydroxylamine hydrochloride as the nitrogen source nih.gov.

Solvent-Free Reactions: In some cases, reactions can be performed without any solvent. One such method involves using a deep eutectic mixture of choline chloride and urea as an efficient and eco-friendly catalyst for the one-pot synthesis of nitriles from aldehydes organic-chemistry.org. This reaction can be performed under conventional heating or microwave irradiation, often resulting in good to excellent yields with water as the only byproduct organic-chemistry.org. These solvent-free conditions significantly reduce waste and simplify product purification.

Enzyme-Mediated Synthesis (e.g., Nitrilases, Nitrile Hydratases for related transformations)

The application of enzymatic methods in the synthesis of complex organic molecules represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. While specific studies on the direct enzymatic synthesis of this compound are not extensively documented, the principles of enzyme-mediated transformations, particularly those involving nitrilases and nitrile hydratases, provide a strong basis for developing potential synthetic routes. These enzymes are well-known for their ability to hydrolyze nitrile groups, and their inherent selectivity can be exploited for transformations of dinitrile compounds. nih.govcsir.co.za

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid with the release of ammonia. wikipedia.orgnih.gov In the context of a dinitrile substrate, a key advantage of nitrilases is their potential for regioselectivity, meaning they can selectively hydrolyze one nitrile group while leaving the other intact. nih.gov This is particularly relevant for a molecule like this compound, which possesses both an aromatic and an aliphatic nitrile group. Such a transformation would yield a cyanocarboxylic acid, a valuable synthetic intermediate. nih.gov The regioselectivity of nitrilases is influenced by factors such as the carbon chain length and the position of substituent groups on the substrate. nih.gov

Alternatively, nitrile hydratases (NHases, EC 4.2.1.84) catalyze the hydration of nitriles to the corresponding amides. wikipedia.orgnih.gov This pathway also offers potential for regioselective synthesis. In a dinitrile compound, a nitrile hydratase could selectively convert one of the two nitrile functionalities into an amide group, resulting in a cyanoamide. researchgate.net This enzymatic approach avoids the harsh conditions often required for chemical hydrolysis, which can lack selectivity and be environmentally detrimental. csir.co.zamdpi.com The amide group can then be a handle for further chemical modifications. Nitrile hydratases are metalloenzymes, typically containing either an iron or cobalt ion in their active site, which activates the nitrile group for nucleophilic attack by water. wikipedia.orgacsgcipr.org

The successful application of these enzymes in the synthesis of precursors to this compound would depend on the careful selection of the enzyme and optimization of reaction conditions. A screening of various microbial sources for nitrilases or nitrile hydratases with the desired regioselectivity would be a crucial first step. Organisms from genera such as Rhodococcus, Pseudomonas, and Aspergillus have been identified as prolific sources of nitrile-converting enzymes. nih.gov

Below is a table summarizing research findings on the regioselective hydrolysis of various dinitriles using nitrilases and nitrile hydratases, illustrating the potential for selective transformations applicable to the synthesis of derivatives of this compound.

| Enzyme Source | Substrate | Enzyme Type | Product | Regioselectivity (%) | Reference |

| Rhodococcus erythropolis CCM2595 | Adiponitrile | Nitrile Hydratase | 5-Cyanovaleramide | 95 | researchgate.net |

| Rhodococcus sp. | 2-Fluorophthalonitrile | Whole Cell (Nitrilase/NHase) | 2-Cyano-6-fluorobenzamide | High | rsc.org |

| Rhodococcus sp. | 3-Fluorophthalonitrile | Whole Cell (Nitrilase/NHase) | 3-Cyano-2-fluorobenzamide | High | rsc.org |

| Bradyrhizobium japonicum USDA110 | 1,4-Dicyanobenzene | Nitrilase | 4-Cyanobenzoic acid | >99 | researchgate.net |

| Bradyrhizobium japonicum USDA110 | 1,3-Dicyanobenzene | Nitrilase | 3-Cyanobenzoic acid | >99 | researchgate.net |

Table 1. Examples of Regioselective Enzymatic Hydrolysis of Dinitriles

The data in Table 1 demonstrates the high degree of regioselectivity that can be achieved with enzyme catalysis on dinitrile substrates. For instance, the nitrilase from Bradyrhizobium japonicum USDA110 shows excellent selectivity in hydrolyzing only one nitrile group in aromatic dinitriles. researchgate.net Similarly, the nitrile hydratase from Rhodococcus erythropolis CCM2595 exhibits high regioselectivity for the aliphatic dinitrile, adiponitrile, yielding the corresponding cyanoamide. researchgate.net These examples underscore the feasibility of employing a biocatalytic strategy for the selective modification of either the aromatic or aliphatic nitrile group in a precursor to this compound.

Mechanistic Elucidation of Reactions Involving 8 4 Cyanophenyl 8 Oxooctanenitrile

Reaction Pathways and Intermediates

The reaction pathways of 8-(4-Cyanophenyl)-8-oxooctanenitrile are diverse, reflecting the multiple reactive sites within the molecule. These pathways can be broadly categorized based on the functional group undergoing transformation.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The ketone carbonyl group, with its polarized carbon-oxygen double bond, is a primary site for nucleophilic attack. The slightly positive carbon atom is susceptible to reaction with a wide array of nucleophiles. masterorganicchemistry.comyoutube.com

The general mechanism proceeds in two fundamental steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield the final alcohol product.

The reactivity of the ketone is influenced by both electronic and steric factors. The presence of the electron-withdrawing cyanophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to ketones with electron-donating groups. However, the bulky nature of the long octanenitrile (B114854) chain and the aromatic ring may introduce steric hindrance, potentially slowing the rate of attack by large nucleophiles. youtube.com

Illustrative Nucleophilic Addition Reactions:

| Nucleophile (Nu⁻) | Reagents | Intermediate | Product |

| Hydride (H⁻) | NaBH₄, MeOH | Tetrahedral Alkoxide | 8-(4-Cyanophenyl)-8-hydroxyoctanenitrile |

| Grignard (R-MgX) | CH₃MgBr, Et₂O then H₃O⁺ | Tetrahedral Alkoxide | 8-(4-Cyanophenyl)-8-hydroxy-8-methyloctanenitrile |

| Cyanide (CN⁻) | HCN, KCN | Tetrahedral Alkoxide | 8-(4-Cyanophenyl)-8-hydroxy-8-cyanooctanenitrile |

This table is for illustrative purposes and shows expected products based on general chemical principles.

Reactions at the Nitrile Triple Bond (e.g., Hydrolysis, Reduction)

The nitrile group (C≡N) is another key reactive center in this compound, susceptible to both hydrolysis and reduction. libretexts.org

Hydrolysis:

Nitrile hydrolysis can proceed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed under the basic conditions to a carboxylate salt. A final acidification step yields the carboxylic acid.

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org

Illustrative Reactions at the Nitrile Group:

| Reaction Type | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Amide | 8-(4-Cyanophenyl)-8-oxooctanoic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylate | 8-(4-Cyanophenyl)-8-oxooctanoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Imine | 9-Amino-9-(4-cyanophenyl)nonan-2-one |

This table is for illustrative purposes and shows expected products based on general chemical principles.

Electrophilic Aromatic Substitution on the Cyanophenyl Moiety

The cyanophenyl group can undergo electrophilic aromatic substitution. However, the benzene ring is substituted with two deactivating groups: the acyl group (-COR) and the cyano group (-CN). Both of these groups are electron-withdrawing and direct incoming electrophiles to the meta position relative to themselves. organicmystery.com

In the case of this compound, the acyl group and the cyano group are para to each other. Therefore, electrophilic attack will be directed to the positions that are meta to both groups. This means substitution will occur at the positions ortho to the acyl group and meta to the cyano group, and at the positions ortho to the cyano group and meta to the acyl group. Due to steric hindrance from the long alkyl chain of the ketone, substitution is more likely to occur at the positions ortho to the cyano group.

The general mechanism for electrophilic aromatic substitution involves:

Formation of an Electrophile: A strong electrophile is generated.

Nucleophilic Attack by the Aromatic Ring: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Illustrative Electrophilic Aromatic Substitution:

| Reaction | Electrophile | Reagents | Expected Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 8-(4-Cyano-3-nitrophenyl)-8-oxooctanenitrile |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 8-(3-Bromo-4-cyanophenyl)-8-oxooctanenitrile |

This table is for illustrative purposes and shows expected products based on general chemical principles.

Kinetic and Thermodynamic Investigations

Determination of Reaction Order and Rate Constants

The determination of the reaction order and rate constants for reactions involving this compound would require experimental studies. Common methods include the method of initial rates and graphical methods.

Method of Initial Rates: This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By observing how the rate changes with the concentration of each reactant, the order of the reaction with respect to each reactant can be determined.

Hypothetical Kinetic Data for Nucleophilic Addition:

Consider the reaction: this compound + Nu⁻ → Product

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Arrhenius Equation: k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the temperature in Kelvin

Transition state analysis involves the study of the high-energy intermediate state that exists transiently between reactants and products. Computational chemistry methods are often employed to model the geometry and energy of the transition state, providing insights into the reaction mechanism. For nucleophilic addition to the ketone, the transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π bond.

Hypothetical Activation Energy Data:

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻³ |

| 308 | 3.0 x 10⁻³ |

| 318 | 5.8 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

By plotting ln(k) versus 1/T, the activation energy can be determined from the slope of the line (-Ea/R).

Equilibrium Studies

No specific equilibrium studies concerning this compound have been reported in the available scientific literature. Research in this area would be necessary to determine the position of equilibrium in its various potential reactions, such as keto-enol tautomerism or reactions involving the nitrile group. Such studies would provide crucial thermodynamic data, including equilibrium constants (Keq) and Gibbs free energy changes (ΔG°), which are fundamental to understanding the stability of reactants and products.

Solvent Effects and Catalysis in Reaction Mechanisms

There is no available research detailing the effects of solvents or catalysis on the reaction mechanisms of this compound. The polarity of the solvent would be expected to influence the rates of reactions involving polar or ionic intermediates. Similarly, the use of acid, base, or metal catalysts could significantly alter reaction pathways and rates, but specific examples for this compound have not been documented.

Detailed Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of this compound has not been specifically investigated in the reviewed literature. The presence of two reducible groups, the aromatic ketone and the nitrile, suggests a complex electrochemical profile.

Electron Transfer Processes and Radical Intermediates

Specific studies on the electron transfer processes and the formation of radical intermediates from this compound are not available. It can be hypothesized that the initial electron transfer would likely occur at the carbonyl group, which is generally more easily reduced than a nitrile group, to form a radical anion. The stability and subsequent reaction pathways of this intermediate would be a key area for future research.

Influence of Electrode Potential on Reaction Pathways

The influence of electrode potential on the reaction pathways of this compound has not been documented. Varying the applied potential would be expected to control the extent of reduction, potentially allowing for selective transformation of the ketone or nitrile functionalities. However, without experimental data, the specific potentials required for these processes remain unknown.

Coupled Chemical Reactions in Electrosynthesis

There are no published examples of coupled chemical reactions in the electrosynthesis involving this compound. Such reactions, which often follow the initial electron transfer, are critical in determining the final product distribution in electrochemical synthesis.

Advanced Spectroscopic Analysis of this compound Fails to Yield Data

A comprehensive effort to generate a detailed scientific article on the advanced spectroscopic characterization of the chemical compound this compound has been unsuccessful due to a lack of available empirical or predicted spectral data. Despite extensive searches for experimental and computational spectroscopic information, no specific data for this compound could be located in publicly accessible scientific databases and literature.

The intended article was designed to provide an in-depth analysis of the compound's molecular structure and chemical environment through various spectroscopic techniques. The planned structure of the article included a detailed examination of its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles.

The planned sections were to include:

Advanced Spectroscopic Characterization and Structural Elucidation of 8 4 Cyanophenyl 8 Oxooctanenitrile

Vibrational Spectroscopy:This section was intended to focus on the identification of key functional groups through their characteristic vibrational modes. This would have included an analysis of the Fourier Transform Infrared (FT-IR) spectrum, with a particular focus on the stretching frequencies of the nitrile (C≡N) and ketone (C=O) groups. Additionally, Raman spectroscopy was to be discussed as a complementary technique to provide further insights into the molecule's vibrational modes.

The generation of the interactive data tables and detailed research findings as requested is contingent on the availability of this foundational spectroscopic data. Without access to either experimental spectra or reliable computational predictions for 8-(4-Cyanophenyl)-8-oxooctanenitrile, the creation of a scientifically accurate and informative article as per the specified outline is not possible at this time. Further research, including the synthesis and experimental analysis of the compound, would be required to generate the necessary data.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₅H₁₆N₂O.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (C=12.000000, H=1.007825, N=14.003074, O=15.994915). For the protonated molecule ([M+H]⁺), the expected m/z value in HRMS would provide unambiguous confirmation of the elemental composition, distinguishing it from other isomers.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₅H₁₆N₂O | 240.1263 |

| [M+H]⁺ | C₁₅H₁₇N₂O⁺ | 241.1335 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern offers a virtual roadmap of the molecule's structure. For this compound, the fragmentation is predicted to be directed by its key functional groups: the ketone, the aromatic ring, and the two nitrile moieties.

A primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group (α-cleavage), which is characteristic of ketones.

Alpha-Cleavage: The most probable fragmentation would occur at the acyl-alkyl bond (between the carbonyl carbon and the C₇ alkyl chain) and the acyl-aryl bond.

Cleavage of the C-C bond between the carbonyl and the alkyl chain would yield a stable acylium ion containing the 4-cyanophenyl group.

Cleavage of the bond between the carbonyl and the phenyl ring would generate an ion representing the octanenitrile (B114854) portion.

Other Fragmentations: McLafferty-type rearrangements could occur if a gamma-proton on the alkyl chain is accessible to the carbonyl oxygen. Further fragmentation of the primary product ions would lead to smaller, characteristic fragments.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 241.13)

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 130.03 | [NCC₆H₄CO]⁺ | α-cleavage, loss of the C₇H₁₃N alkyl chain |

| 112.11 | [C₇H₁₂N]⁺ | α-cleavage, loss of the cyanobenzoyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The absorption of photons excites electrons from lower to higher energy molecular orbitals. The structural components responsible for this absorption are known as chromophores.

The principal chromophore in this compound is the 4-cyanobenzoyl moiety. This system consists of a benzene ring conjugated with both a carbonyl group (C=O) and a nitrile group (C≡N). This extended conjugation influences the energy of the electronic transitions.

Two primary types of electronic transitions are expected for this molecule:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated aromatic system, these transitions are expected to result in strong absorption bands, likely in the range of 240-280 nm.

n → π* Transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the carbonyl oxygen's lone pair) to a π* antibonding orbital. These transitions are typically weaker in intensity (lower molar absorptivity) and occur at longer wavelengths, often above 300 nm.

The aliphatic octanenitrile chain does not absorb in the near-UV or visible range and acts as an auxochrome, having a negligible effect on the absorption spectrum.

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~240-280 | High (>10,000 L·mol⁻¹·cm⁻¹) | π → π* | 4-Cyanobenzoyl system |

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form is available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise measurements of all bond lengths and angles.

The conformation of the flexible octanenitrile chain in the crystal lattice.

Information on the crystal packing and any intermolecular interactions, such as dipole-dipole interactions involving the nitrile and carbonyl groups.

As of this writing, no public crystallographic data for this compound appears to be available. Obtaining a single crystal of sufficient quality for a molecule with a long, flexible alkyl chain can be a significant experimental challenge.

Computational Chemistry Approaches to 8 4 Cyanophenyl 8 Oxooctanenitrile

Electronic Structure and Reactivity Studies

The electronic characteristics of a molecule are fundamental to understanding its behavior. Computational methods allow for a detailed examination of how electrons are distributed within 8-(4-cyanophenyl)-8-oxooctanenitrile and how this distribution influences its reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations would begin with the optimization of its ground state geometry. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum possible energy. The resulting optimized structure provides crucial information about the molecule's three-dimensional shape.

For instance, DFT calculations on similar aromatic ketones reveal the planarity of the phenyl ring and the geometry around the carbonyl group. orientjchem.org The long alkyl nitrile chain, however, introduces significant conformational flexibility. The calculated ground state energy is a key thermodynamic parameter, allowing for the comparison of the stability of different potential conformers.

Table 1: Representative DFT-Calculated Geometrical Parameters for a (4-Cyanophenyl)keto Moiety (Note: This table presents typical values for a similar molecular fragment as direct data for this compound is not available in the cited literature.)

| Parameter | Value |

| C=O bond length | ~1.22 Å |

| C-C (keto-phenyl) bond length | ~1.49 Å |

| C≡N bond length | ~1.15 Å |

| C-C-C (keto) bond angle | ~118° |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. thaiscience.info A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is likely to be localized on the electron-rich cyanophenyl group, while the LUMO may be centered on the carbonyl group and the aromatic ring. The precise energies and spatial distributions of these orbitals can be calculated using DFT.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Aromatic Nitrile (Note: These values are representative and derived from studies on analogous compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. numberanalytics.comwalisongo.ac.id It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, reflecting their high electronegativity. thaiscience.info The hydrogen atoms of the alkyl chain and the aromatic ring would exhibit positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for understanding the molecule's physical properties and how it might interact with other molecules. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics

The long and flexible octanenitrile (B114854) chain of this compound can adopt a multitude of different spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. These methods use a classical mechanical model, where atoms are treated as balls and bonds as springs, with parameters derived from experimental data or higher-level quantum calculations. By systematically rotating the single bonds in the alkyl chain, a potential energy surface can be generated, revealing the low-energy (and thus more populated) conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational behavior. In an MD simulation, the atoms of the molecule are given initial velocities, and their trajectories are calculated over time by solving Newton's equations of motion. This allows for the observation of conformational changes as they occur, providing insights into the flexibility of the molecule and the timescales of different motions. For molecules with long alkyl chains, such as in this compound, both MM and MD are essential tools for understanding their three-dimensional structure and behavior. researchgate.netnih.govchemrxiv.orgyoutube.com

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry can predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govgithub.ionmrdb.orgdoi.org This is achieved by calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. The accuracy of these predictions has improved significantly, making them a useful aid in assigning experimental spectra, especially for complex molecules. For this compound, computational prediction could help to assign the signals of the protons and carbons in the aromatic ring and along the flexible alkyl chain.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. numberanalytics.com By calculating the second derivatives of the energy with respect to the atomic positions, computational methods can predict the frequencies and intensities of the vibrational modes. researchgate.netarxiv.org These can then be compared to an experimental IR spectrum to identify characteristic functional group vibrations. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C=O stretch of the ketone (around 1680-1700 cm⁻¹ for an aromatic ketone), and various C-H and C-C stretching and bending modes. spectroscopyonline.comspectroscopyonline.com

Table 3: Predicted Characteristic IR Frequencies for this compound Based on Analogous Structures (Note: These are expected ranges based on the functional groups present.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2240 |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, computational modeling could be used to explore various possibilities. For example, the cyanophenyl group might participate in nucleophilic or electrophilic aromatic substitution reactions. acs.org The ketone functionality could undergo nucleophilic addition or reactions at the alpha-carbon. acs.org The nitrile group can also be involved in a range of transformations.

By locating the transition state for a proposed reaction step and calculating its energy, the activation energy can be determined. This allows for the prediction of reaction rates and the comparison of different possible mechanistic pathways. For instance, in reactions involving similar cyanophenyl compounds, computational studies have been used to elucidate the favorability of different cyclization pathways. lookchem.comrsc.org

Solvation Models and their Impact on Molecular Properties

In the field of computational chemistry, solvation models are essential for accurately predicting the behavior of molecules in a liquid environment. numberanalytics.com The choice of a solvation model can significantly influence the calculated molecular properties of a solute, such as this compound. These models are broadly categorized into two types: implicit and explicit solvation models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach simplifies the computational complexity by averaging the effect of the solvent over the entire solute. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.com These models are computationally efficient and are widely used to estimate the influence of the solvent on the conformational stability and electronic properties of molecules.

Explicit solvation models, on the other hand, treat each solvent molecule individually. This method provides a more detailed and accurate representation of solute-solvent interactions, including specific hydrogen bonds and other non-covalent interactions. mdpi.com However, the computational cost of explicit solvation models is significantly higher due to the large number of solvent molecules that must be included in the simulation. chemrxiv.org

The selection between an implicit and explicit solvation model depends on the specific research question and the available computational resources. For large-scale screenings of molecular conformations, implicit models are often preferred. For detailed studies of reaction mechanisms or binding affinities where specific solvent interactions are crucial, explicit models are more appropriate.

The impact of different solvation models on the calculated molecular properties of this compound can be illustrated through hypothetical data. For instance, the calculated dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are expected to vary with the polarity of the solvent.

Table 1: Hypothetical Influence of Implicit Solvation Models on the Electronic Properties of this compound

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | 1 | 4.2 | -7.5 | -1.8 |

| Toluene | 2.4 | 5.1 | -7.4 | -1.9 |

| Acetone | 20.7 | 6.5 | -7.2 | -2.1 |

| Water | 78.4 | 7.8 | -7.0 | -2.3 |

As shown in the hypothetical data in Table 1, an increase in the solvent's dielectric constant is expected to lead to a larger calculated dipole moment for this compound. This is due to the stabilization of the molecule's charge separation by the polar solvent. Similarly, the HOMO-LUMO energy gap is expected to decrease in more polar solvents, reflecting the stabilization of the LUMO and destabilization of the HOMO.

Furthermore, the choice between implicit and explicit models can affect the predicted conformational preferences of flexible molecules like this compound. Explicit solvent models can capture specific solute-solvent interactions that may stabilize certain conformations over others, a level of detail that might be missed by implicit models.

Table 2: Hypothetical Conformational Energy of this compound in Different Solvation Models

| Conformer | Gas Phase Energy (kcal/mol) | Implicit Water (PCM) Energy (kcal/mol) | Explicit Water (QM/MM) Energy (kcal/mol) |

| Extended | 0.0 | 0.0 | 0.0 |

| Folded | 1.5 | 0.8 | -0.5 |

The hypothetical data in Table 2 illustrates that a folded conformation of this compound might be less stable in the gas phase compared to an extended conformation. However, in an aqueous environment, the folded conformation could be stabilized by specific interactions with water molecules, an effect that would be more accurately captured by an explicit solvation model.

Electrochemical Behavior and Redox Chemistry of 8 4 Cyanophenyl 8 Oxooctanenitrile

Cyclic Voltammetry (CV) for Redox Potential Determination

There is no available data on the cyclic voltammetry of 8-(4-Cyanophenyl)-8-oxooctanenitrile. This analytical technique would be essential for determining the potentials at which the compound undergoes oxidation and reduction.

Anodic Oxidation Processes

No information has been published regarding the anodic oxidation of this compound.

Cathodic Reduction Processes

There is no documented research on the cathodic reduction of this compound.

Influence of Scan Rate and Solvent Systems

The effect of varying scan rates and solvent systems on the electrochemical response of this compound has not been studied.

Controlled Potential Electrolysis (CPE) for Product Isolation and Characterization

No studies have been conducted using controlled potential electrolysis to synthesize, isolate, or characterize the products of the electrochemical reactions of this compound.

Coulometric Analysis for Electron Transfer Stoichiometry

There is no available data from coulometric analysis to determine the number of electrons transferred during the redox processes of this compound.

Influence of Supporting Electrolytes and pH on Electrochemical Responses

The impact of different supporting electrolytes and pH conditions on the electrochemical behavior of this compound has not been investigated.

Correlations Between Molecular Structure and Electrochemical Properties

The molecular architecture of this compound suggests that the primary site of electrochemical activity will be the aromatic ketone portion of the molecule, which is susceptible to reduction. The presence of both an electron-withdrawing cyano group on the aromatic ring and a long aliphatic chain terminating in another nitrile group will modulate the redox potentials and reaction pathways.

The Role of the Cyanophenyl Keto Moiety:

The electrochemical reduction of aromatic ketones, such as benzophenone (B1666685) and its derivatives, has been extensively studied. publish.csiro.aucore.ac.uk Typically, these compounds undergo a two-step reduction process in aprotic solvents. The first step is a reversible one-electron transfer to form a stable anion radical. The second step involves the addition of a second electron to form a dianion, which is often less stable and may participate in subsequent chemical reactions. acs.org

For this compound, the cyanophenyl keto group is the most probable redox center. The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring is expected to facilitate the reduction of the ketone. This is because the cyano group helps to delocalize the negative charge of the resulting anion radical, thereby stabilizing it and shifting the reduction potential to more positive values compared to an unsubstituted aromatic ketone.

Research on 4-cyanobenzophenone, a close structural analog to the aromatic portion of the target molecule, supports this hypothesis. Studies have shown that 4-cyanobenzophenone undergoes a one-electron reduction to form an anion radical. acs.org The presence of hydroxylic additives, such as water or alcohols, can influence the reduction process through hydrogen bonding with the anion radical. acs.org

Influence of the Aliphatic Chain and Terminal Nitrile:

The long octanenitrile (B114854) chain is primarily an aliphatic structure. Aliphatic ketones are generally more difficult to reduce than aromatic ketones, with their reduction potentials being significantly more negative. scielo.org.mx Therefore, the ketone within the 8-oxo-octanenitrile structure is the more electrochemically active site. The aliphatic chain itself is not expected to be electroactive within the typical potential windows used for organic compounds.

The terminal nitrile group on the aliphatic chain is also generally considered to be electrochemically inert under conditions where the aromatic ketone is reduced. While nitriles can be reduced at very negative potentials, these conditions are typically much harsher than those required for the reduction of the cyanophenyl keto moiety. researchgate.net Therefore, the terminal nitrile is unlikely to directly participate in the primary redox events but may have a subtle electronic influence on the molecule.

Predicted Electrochemical Behavior:

Based on the analysis of its structural components, the expected electrochemical behavior of this compound can be summarized as follows:

Primary Redox Process: The initial and most significant electrochemical event is likely to be the one-electron reduction of the ketone group conjugated with the cyanophenyl ring.

Formation of a Radical Anion: This reduction will lead to the formation of a relatively stable radical anion, with the negative charge delocalized over the aromatic ring and stabilized by the cyano group.

Second Reduction Step: A second, one-electron reduction to form a dianion may occur at a more negative potential. The stability and reactivity of this dianion would be influenced by the solvent and the presence of any proton donors. acs.org

Oxidation: Aromatic ketones can be oxidized, but this typically occurs at very high positive potentials and often leads to irreversible processes. nih.govnih.gov

The following table provides a hypothetical summary of the expected electrochemical data for this compound, based on the behavior of analogous compounds. These values are illustrative and would require experimental verification through techniques like cyclic voltammetry. wikipedia.org

| Electrochemical Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics | Influencing Factors |

| First Reduction (Ketone) | -1.0 to -1.5 V | Reversible, one-electron transfer | Solvent, supporting electrolyte, presence of proton donors |

| Second Reduction (Ketone) | -1.5 to -2.0 V | May be quasi-reversible or irreversible | Stability of the dianion, proton availability |

| Nitrile Reduction | < -2.2 V | Irreversible | Extreme negative potentials |

| Oxidation | > +1.5 V | Irreversible | Electrode material, solvent |

Interactive Data Table of Related Compound Properties

The table below presents experimental data for compounds that are structurally related to the different moieties of this compound. This data provides a basis for the predicted electrochemical behavior of the target compound.

Synthetic Transformations and Derivatization Strategies of 8 4 Cyanophenyl 8 Oxooctanenitrile

Chemical Transformations of the Nitrile Group

The cyano group in 8-(4-cyanophenyl)-8-oxooctanenitrile is a valuable functional handle that can be converted into several other important chemical entities.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group represents a fundamental transformation, providing access to the corresponding carboxylic acid or amide. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment of an aromatic nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water leads to the formation of a carboxylic acid. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid upon further heating.

Base-Catalyzed Hydrolysis: Alternatively, heating an aromatic nitrile with a strong base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial product of the basic hydrolysis is the carboxylate salt, which is then protonated in the final step to afford the free carboxylic acid. The reaction also produces ammonia as a byproduct.

| Reagents | Product |

| H3O+, Δ | 8-(4-Carboxyphenyl)-8-oxooctanoic acid |

| 1. NaOH, H2O, Δ 2. H3O+ | 8-(4-Carboxyphenyl)-8-oxooctanoic acid |

| H2SO4, H2O (controlled) | 8-(4-Carbamoylphenyl)-8-oxooctanamide |

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, a valuable functional group in organic synthesis. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH4): A common and effective reagent for the reduction of nitriles is lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the primary amine.

Catalytic Hydrogenation: Another method for the reduction of nitriles involves catalytic hydrogenation. This process typically requires high pressures of hydrogen gas and a metal catalyst, such as Raney nickel or platinum oxide.

| Reagent | Product |

| 1. LiAlH4, Et2O 2. H2O | 8-(4-(Aminomethyl)phenyl)-8-oxooctan-1-amine |

| H2, Raney Ni | 8-(4-(Aminomethyl)phenyl)-8-oxooctan-1-amine |

It is important to note that under these reducing conditions, the ketone group in this compound would also be reduced to a secondary alcohol. Selective reduction of the nitrile group in the presence of a ketone can be challenging and may require specific protecting group strategies.

Pinner Reaction for Imidate Formation

The Pinner reaction provides a route to synthesize imidates from nitriles. This reaction involves treating the nitrile with an alcohol in the presence of a dry acid, typically hydrogen chloride. wikipedia.orgnih.govorganic-chemistry.org The resulting product is an imidate salt, also known as a Pinner salt.

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imidate salt to an ester. wikipedia.org The mechanism involves the protonation of the nitrile nitrogen by the strong acid, which activates the carbon of the cyano group towards nucleophilic attack by the alcohol.

These Pinner salts are themselves versatile intermediates and can be further reacted with various nucleophiles. For instance, treatment with water leads to the formation of an ester, while reaction with an amine yields an amidine. wikipedia.orgchem-station.com

| Reagents | Intermediate | Subsequent Product |

| ROH, HCl (anhydrous) | Alkyl 8-(4-cyanophenyl)-8-oxooctanimidate hydrochloride | - |

| Imidate salt, H2O | - | 8-Oxo-8-(4-(alkoxycarbonyl)phenyl)octanoic acid ester |

| Imidate salt, R'NH2 | - | N-Alkyl-8-(4-cyanophenyl)-8-oxooctanimidamide |

Formation of Tetrazoles and other Heterocycles

The nitrile functionality serves as a key building block for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. Tetrazoles are important motifs in medicinal chemistry as they can act as bioisosteres for carboxylic acids. chalcogen.ro

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt, typically sodium azide. chalcogen.roresearchgate.netajgreenchem.com This reaction is often catalyzed by a Lewis or Brønsted acid. youtube.com For instance, the reaction of benzonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF) yields 5-phenyl-1H-tetrazole. chalcogen.royoutube.com This methodology can be applied to this compound to generate the corresponding tetrazole derivative.

| Reagents | Product |

| NaN3, NH4Cl, DMF | 5-(4-(8-Oxooctyl)phenyl)-1H-tetrazole |

| NaN3, ZnCl2, H2O/THF | 5-(4-(8-Oxooctyl)phenyl)-1H-tetrazole |

Chemical Transformations of the Ketone Group

The ketone carbonyl group in this compound is susceptible to nucleophilic attack, providing a gateway to a variety of functional group manipulations and carbon-carbon bond-forming reactions.

Nucleophilic Additions (e.g., Grignard, Wittig, Aldol)

Grignard Reaction: The addition of Grignard reagents (RMgX) to the ketone carbonyl of this compound, followed by an acidic workup, leads to the formation of a tertiary alcohol. krayonnz.comleah4sci.com This reaction is a powerful tool for the construction of new carbon-carbon bonds at the carbonyl carbon. It is important to note that Grignard reagents can also react with nitriles to form ketones after hydrolysis. masterorganicchemistry.com However, the ketone functionality is generally more reactive towards Grignard reagents than the nitrile group.

A specific pathway to a related compound, 4-acetylbenzonitrile, involves the reaction of a Grignard reagent derived from bromoethane (ethylmagnesium bromide) with 4-cyanobenzoyl chloride, achieving a yield of 75%.

| Reagent | Product |

| 1. R-MgX, Et2O 2. H3O+ | 8-(4-Cyanophenyl)-8-hydroxy-8-alkyloctanenitrile |

Wittig Reaction: The Wittig reaction provides a method for the conversion of the ketone to an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation with a strong base. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com The Wittig reaction is highly versatile and allows for the introduction of a wide variety of substituents at the former carbonyl carbon.

| Reagent | Product |

| Ph3P=CHR | 8-(4-Cyanophenyl)-8-alkyloct-8-enenitrile |

Aldol Condensation: The ketone functionality of this compound can participate in aldol condensation reactions. In the presence of a base or acid catalyst, the ketone can react with an aldehyde or another ketone to form a β-hydroxy ketone (an aldol adduct). This adduct can then undergo dehydration to yield an α,β-unsaturated ketone.

A base-catalyzed aldol condensation of acetone with 4-methoxybenzaldehyde has been reported. magritek.com A similar reaction could be envisaged for this compound, reacting with an appropriate aldehyde in the presence of a base like potassium hydroxide. magritek.com

| Reagents | Product |

| RCHO, NaOH or H+ | 9-(4-Cyanophenyl)-8-hydroxy-9-oxo-7-alkylnonanenitrile |

| RCHO, NaOH or H+, Δ | 9-(4-Cyanophenyl)-9-oxo-7-alkylnon-7-enenitrile |

Reductions to Secondary Alcohols

The ketone functionality in this compound can be selectively reduced to the corresponding secondary alcohol, yielding 8-(4-Cyanophenyl)-8-hydroxyoctanenitrile. This transformation is a fundamental reaction in organic synthesis, and various reducing agents can be employed to achieve this conversion with high efficiency. The choice of reagent can influence the selectivity and reaction conditions.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. It offers good chemoselectivity for the reduction of ketones in the presence of less reactive functional groups like nitriles.

Lithium aluminum hydride is a much stronger reducing agent and can reduce both ketones and nitriles. libretexts.orglibretexts.org However, by carefully controlling the reaction conditions, such as using low temperatures (e.g., -78 °C), it is possible to achieve selective reduction of the ketone over the nitrile.

Catalytic hydrogenation can also be employed for the reduction of the ketone. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.org This approach is often considered a "greener" alternative to metal hydride reagents.

Table 1: Comparison of Reducing Agents for the Synthesis of 8-(4-Cyanophenyl)-8-hydroxyoctanenitrile

| Reducing Agent | Typical Solvent(s) | Typical Reaction Conditions | Selectivity Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | High selectivity for ketone over nitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | -78 °C to 0 °C | Ketone reduction is faster; careful control needed to avoid nitrile reduction |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Room Temperature, H₂ pressure | Catalyst choice can influence selectivity |

Oxidations to Carboxylic Acids

The oxidation of the ketone group in this compound would involve carbon-carbon bond cleavage, as ketones are generally resistant to oxidation without breaking the carbon skeleton. This is a more complex transformation compared to the oxidation of aldehydes or primary/secondary alcohols.

One potential method for the oxidative cleavage of the ketone is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. Subsequent hydrolysis of the ester would then yield a carboxylic acid and an alcohol. However, this reaction typically requires a peroxy acid (e.g., m-CPBA) and the regioselectivity can be an issue with unsymmetrical ketones.